1-BOC-3-iodo-6-phenyl-5-azaindole
Overview
Description
1-BOC-3-iodo-6-phenyl-5-azaindole (BPAI) is an organic molecule that has been used in scientific research for its potential applications in medicine, biochemistry, and physiology. BPAI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. BPAI has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, as well as its ability to act as a biochemical and physiological modulator.
Scientific Research Applications
1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential applications in medicine, biochemistry, and physiology. In medicine, 1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an analgesic. In biochemistry, 1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential use as an inhibitor of enzymes involved in DNA replication, as an inhibitor of protein-protein interactions, and as an inhibitor of protein synthesis. In physiology, 1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential use as an agonist of the G-protein coupled receptor, as an agonist of the serotonin receptor, and as an agonist of the muscarinic receptor.
Mechanism Of Action
The mechanism of action of 1-BOC-3-iodo-6-phenyl-5-azaindole is largely dependent on its application. In medicine, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and DNA replication. In biochemistry, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit protein-protein interactions by blocking the binding of specific proteins to DNA. In physiology, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to act as an agonist of the G-protein coupled receptor, serotonin receptor, and muscarinic receptor, which are involved in the regulation of various physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-BOC-3-iodo-6-phenyl-5-azaindole depend on its application. In medicine, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit the growth of cancer cells, reduce inflammation, and provide pain relief. In biochemistry, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit the binding of specific proteins to DNA, thus inhibiting the replication of DNA. In physiology, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to modulate the activity of the G-protein coupled receptor, serotonin receptor, and muscarinic receptor, thus influencing various physiological processes.
Advantages And Limitations For Lab Experiments
The advantages of using 1-BOC-3-iodo-6-phenyl-5-azaindole in laboratory experiments include its low cost, its high solubility in various solvents, and its low toxicity. The limitations of using 1-BOC-3-iodo-6-phenyl-5-azaindole in laboratory experiments include its low stability, its low solubility in water, and its limited availability.
Future Directions
The potential future directions for the use of 1-BOC-3-iodo-6-phenyl-5-azaindole include further research into its potential applications in medicine, biochemistry, and physiology. In medicine, further research could focus on the development of new anti-cancer agents, anti-inflammatory agents, and analgesics based on 1-BOC-3-iodo-6-phenyl-5-azaindole. In biochemistry, further research could focus on the development of new inhibitors of protein-protein interactions and protein synthesis based on 1-BOC-3-iodo-6-phenyl-5-azaindole. In physiology, further research could focus on the development of new agonists of the G-protein coupled receptor, serotonin receptor, and muscarinic receptor based on 1-BOC-3-iodo-6-phenyl-5-azaindole. Additionally, further research could focus on the development of new methods of synthesizing 1-BOC-3-iodo-6-phenyl-5-azaindole, as well as the development of new formulations of 1-BOC-3-iodo-6-phenyl-5-azaindole for use in laboratory experiments.
properties
IUPAC Name |
tert-butyl 3-iodo-6-phenylpyrrolo[3,2-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c1-18(2,3)23-17(22)21-11-14(19)13-10-20-15(9-16(13)21)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLFYWKQWSUAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CN=C(C=C21)C3=CC=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-BOC-3-iodo-6-phenyl-5-azaindole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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